tert-Butyl (3-methylpent-1-yn-3-yl)carbamate
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Overview
Description
tert-Butyl (3-methylpent-1-yn-3-yl)carbamate: is a chemical compound with the molecular formula C11H19NO2 and a molecular weight of 197.28 g/mol . It is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-methylpent-1-yn-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alkyne derivative under controlled conditions. One common method involves the use of tert-butyl carbamate and 3-methylpent-1-yne in the presence of a base such as sodium hydride or potassium tert-butoxide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (3-methylpent-1-yn-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: tert-Butyl (3-methylpent-1-yn-3-yl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and is utilized in the development of new synthetic methodologies .
Biology: In biological research, the compound is employed in the study of enzyme mechanisms and as a probe for investigating biochemical pathways. It is also used in the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers .
Mechanism of Action
The mechanism of action of tert-Butyl (3-methylpent-1-yn-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact molecular targets and pathways involved vary based on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: This compound has a similar carbamate structure but with a different alkyne derivative.
tert-Butyl 2-methylbut-3-yn-2-yl carbonate: Another similar compound with a carbonate functional group instead of a carbamate.
Uniqueness: tert-Butyl (3-methylpent-1-yn-3-yl)carbamate is unique due to its specific alkyne derivative, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Properties
IUPAC Name |
tert-butyl N-(3-methylpent-1-yn-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-7-11(6,8-2)12-9(13)14-10(3,4)5/h1H,8H2,2-6H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYKZUZIEACGOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#C)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90826418 |
Source
|
Record name | tert-Butyl (3-methylpent-1-yn-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90826418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875612-20-7 |
Source
|
Record name | tert-Butyl (3-methylpent-1-yn-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90826418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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